Product packaging for 4,5-Dihydrogeldanamycin(Cat. No.:CAS No. 150270-08-9)

4,5-Dihydrogeldanamycin

Cat. No.: B136294
CAS No.: 150270-08-9
M. Wt: 562.7 g/mol
InChI Key: JRZJKWGQFNTSRN-UTWVXPODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heat Shock Protein 90 (HSP90) Inhibition Research

HSP90 is a crucial molecular chaperone that ensures the correct folding and function of a multitude of cellular proteins. nih.govaacrjournals.org In cancer cells, HSP90 is often overexpressed and plays a vital role in stabilizing oncoproteins that drive tumor growth and survival. drugbank.comnih.gov These oncoproteins, or "client proteins," include HER2, EGFR, Akt, Raf-1, and Bcr-Abl. drugbank.comaacrjournals.org By inhibiting HSP90, compounds like alvespimycin can induce the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. ascopubs.org This makes HSP90 an attractive target for cancer therapy. mdpi.com

The inhibition of HSP90 by alvespimycin leads to a cellular stress response, often characterized by the induction of HSP70. nih.govaacrjournals.org This induction of HSP70 is considered a molecular signature of HSP90 inhibition. aacrjournals.org Research has shown that alvespimycin can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov

Comparative Analysis of Alvespimycin's Preclinical Profile and Advantages over First-Generation Geldanamycin (B1684428) Derivatives

The first-generation HSP90 inhibitor, geldanamycin, showed potent anti-tumor effects in vitro but was hampered by poor solubility, metabolic instability, and significant liver toxicity. oncotarget.com Its derivative, tanespimycin (B1681923) (17-AAG), was the first to enter clinical trials but still faced challenges with formulation and toxicity. aacrjournals.orgoncotarget.com Alvespimycin was developed to overcome these limitations. aacrjournals.org

Compared to tanespimycin, alvespimycin exhibits several advantageous properties in its preclinical profile:

Increased Water Solubility: Alvespimycin is significantly more water-soluble, which simplifies its formulation for clinical use. drugbank.comnih.gov

Greater Oral Bioavailability: It has a higher oral bioavailability, allowing for more flexible administration routes. drugbank.comnih.gov

Reduced Metabolic Liability and Hepatotoxicity: Alvespimycin shows increased metabolic stability and reduced liver toxicity compared to its predecessors. drugbank.comnih.gov

Superior Antitumor Activity: In preclinical studies, alvespimycin has demonstrated superior antitumor activity. drugbank.comaacrjournals.org

Lower Plasma Protein Binding: This property can lead to a higher concentration of the free, active drug in the bloodstream. drugbank.comnih.gov

Table 1: Comparative Preclinical Profile of Alvespimycin and Tanespimycin

Feature Tanespimycin (17-AAG) Alvespimycin (17-DMAG)
Water Solubility Low High drugbank.comnih.gov
Oral Bioavailability Low High drugbank.comnih.gov
Hepatotoxicity Significant Reduced drugbank.comnih.gov
Antitumor Activity Potent Superior drugbank.comaacrjournals.org
Plasma Protein Binding High Lower drugbank.comnih.gov
Metabolic Stability Liable to extensive metabolism Increased nih.gov

Broad Spectrum of Therapeutic Research Domains for Alvespimycin

The ability of alvespimycin to target multiple oncoproteins simultaneously has led to its investigation in a wide range of cancers. bpsbioscience.com Clinical and preclinical research has explored its potential in treating:

Solid Tumors: Including advanced solid tumors, HER2-positive metastatic breast cancer, and melanoma. nih.govcancerresearchuk.orgbiospace.com

Hematological Malignancies: Such as chronic myeloid leukemia (CML), acute myeloid leukemia (AML), and multiple myeloma. bpsbioscience.commdpi.comresearchgate.net

Other Cancers: Research has also extended to non-small-cell lung cancer, ovarian cancer, prostate cancer, and gallbladder cancer. bpsbioscience.comoncotarget.com

Furthermore, research has investigated alvespimycin's role in overcoming drug resistance. For instance, studies have shown its potential to overcome imatinib (B729) resistance in CML cell lines. nih.govmdpi.com Beyond cancer, the anti-inflammatory properties of alvespimycin, through interference with the NF-κB signaling pathway, have also been noted. bpsbioscience.com There is also research into its potential effects on fibrotic diseases, such as pulmonary fibrosis, by inhibiting TGF-β signaling. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N2O9 B136294 4,5-Dihydrogeldanamycin CAS No. 150270-08-9

Properties

Key on ui mechanism of action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance [A19244 ]. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2 [A19243].

CAS No.

150270-08-9

Molecular Formula

C29H42N2O9

Molecular Weight

562.7 g/mol

IUPAC Name

[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,10,18-tetraen-9-yl] carbamate

InChI

InChI=1S/C29H42N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h9,13-15,17,22-24,26,33H,8,10-12H2,1-7H3,(H2,30,36)(H,31,35)/b16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1

InChI Key

JRZJKWGQFNTSRN-UTWVXPODSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Other CAS No.

467214-20-6

solubility

Soluble

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545

Origin of Product

United States

Mechanistic Investigations of Alvespimycin at the Molecular and Cellular Levels

Elucidation of HSP90 Binding and Chaperone Function Disruption by Alvespimycin

Alvespimycin exerts its effects by directly targeting the HSP90 protein. It competitively binds to the ATP-binding pocket located in the N-terminal domain of HSP90. nih.govnih.govaacrjournals.org This binding event is a critical first step that initiates the disruption of the chaperone's function. By occupying the ATP binding site, alvespimycin prevents the hydrolysis of ATP, a process that is essential for the proper functioning of the HSP90 chaperone cycle. mdpi.commdpi.com

The inhibition of ATP binding leads to the dissociation of the multichaperone complex, which includes other heat shock proteins like HSP70 and HSP40, as well as the co-chaperone p23. mdpi.comnih.gov This disruption of the complex prevents the proper folding, stabilization, and activation of HSP90's "client" proteins, many of which are critical for cancer cell survival and proliferation. nih.govnih.gov Consequently, these client proteins are left in an unstable state, making them susceptible to degradation. nih.gov

Targeted Proteasomal Degradation of Specific Client Proteins by Alvespimycin

Following the disruption of the HSP90 chaperone function, its client proteins are targeted for degradation through the ubiquitin-proteasome pathway. nih.govmdpi.comnih.gov This targeted degradation of oncoproteins is a key mechanism behind the anti-cancer activity of alvespimycin. nih.govdrugbank.com

Oncogenic Kinases

A primary group of HSP90 client proteins affected by alvespimycin are oncogenic kinases, which are often overexpressed or mutated in cancer cells, driving cellular proliferation and survival. nih.govdrugbank.com Alvespimycin treatment leads to the degradation of a wide array of these kinases.

Oncogenic KinaseEffect of AlvespimycinCell Line ExamplesReferences
HER2 (ERBB2) DegradationSKBR3, SKOV3 drugbank.comselleckchem.combiocrick.com
EGFR Down-regulation of phosphorylated formEGFR-mutant cell lines nih.govbiomolther.org
Akt Degradation, InactivationVarious cancer cell lines nih.govdrugbank.combiomolther.org
Raf-1 DegradationBreast cancer xenografts aacrjournals.orgdrugbank.com
BRAF DegradationNot specified nih.govmdpi.comdrugbank.com
BCR-ABL DegradationChronic Myeloid Leukemia (CML) cells mdpi.comdrugbank.com
CDK4 Depletion, AttenuationMantle Cell Lymphoma (MCL) cells nih.govdrugbank.comselleckchem.com
CDK6 DegradationNot specified nih.govdrugbank.com
TRKA Inhibition of activated formAML and CML cell lines nih.gov

Research has shown that in cell lines overexpressing HER2, such as SKBR3 and SKOV3, alvespimycin causes a down-regulation of this protein. selleckchem.combiocrick.com Similarly, it leads to the degradation of BCR-ABL in chronic myeloid leukemia cells and has been shown to inhibit activated TRKA. mdpi.comnih.govdrugbank.com The degradation of these kinases disrupts the signaling pathways they control, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell growth and survival. nih.gov

Transcription Factors

Alvespimycin also impacts key transcription factors that regulate genes involved in cell survival, proliferation, and apoptosis.

p53: The tumor suppressor protein p53 is a known client of HSP90. nih.govnih.govdrugbank.com In some cancer contexts where p53 is mutated, it can acquire oncogenic functions. By inhibiting HSP90, alvespimycin can lead to the degradation of this mutated p53. aacrjournals.org The relationship between p53 and NF-κB is complex, often antagonistic, and their regulation is critical in tumorigenesis. core.ac.uk

NF-κB components: The NF-κB pathway is a critical regulator of inflammatory and anti-apoptotic signals. nih.govfrontiersin.org Alvespimycin treatment can lead to the degradation of components of the NF-κB signaling pathway, such as the IκB kinase (IKK) complex, which includes IKK-α and IKK-β. nih.govbiomolther.org This results in diminished NF-κB DNA binding and a decrease in the transcription of its target genes, ultimately promoting apoptosis. selleckchem.combiomolther.org

Other Critical Client Proteins

Beyond kinases and transcription factors, alvespimycin also induces the degradation of other proteins vital for tumor progression.

Survivin: An inhibitor of apoptosis, survivin levels are often reduced following treatment with HSP90 inhibitors, contributing to programmed cell death. nih.govthno.org

Cyclin D1: This protein is essential for cell cycle progression, particularly through the G1 phase. biomolther.org Alvespimycin has been shown to attenuate the levels of Cyclin D1, leading to cell cycle arrest. nih.govselleckchem.combiomolther.org

TβR subtypes: Transforming growth factor-beta (TGF-β) receptors (TβRs) are client proteins of HSP90. mdpi.com Inhibition of HSP90 by alvespimycin can promote the ubiquitination and degradation of TβRI and TβRII, thereby inhibiting TGF-β signaling. mdpi.com

Nsp3: While specific data on Alvespimycin and the viral protein Nsp3 is limited, HSP90 is known to interact with viral proteins, and its inhibition can disrupt viral replication cycles.

Cellular Stress Response Induction and Heat Shock Protein Upregulation (e.g., HSP70/HSP72) as a Result of Alvespimycin Action

A hallmark cellular response to the inhibition of HSP90 by alvespimycin is the induction of a heat shock response. nih.gov This is a compensatory mechanism triggered by the cell in an attempt to counteract the stress induced by the disruption of protein homeostasis. nih.govuc.pt

The inhibition of HSP90 leads to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that is normally kept in an inactive state by HSP90. nih.gov Once released, HSF1 translocates to the nucleus and promotes the transcription of other heat shock proteins, most notably HSP70 (also known as HSP72). nih.govnih.govnih.gov The induction of HSP70 is a reliable pharmacodynamic marker of HSP90 inhibition. nih.govnih.govnih.gov This upregulation of HSP70 is an attempt by the cell to protect itself from apoptosis and manage the accumulation of unfolded proteins. nih.govalzdiscovery.org

Induction of Programmed Cell Death Pathways by Alvespimycin

The culmination of the molecular events triggered by alvespimycin is the induction of programmed cell death, or apoptosis, in cancer cells. nih.gov The degradation of numerous oncogenic client proteins, including kinases that drive pro-survival signaling and anti-apoptotic proteins like survivin, tips the cellular balance towards cell death. nih.govnih.gov

Alvespimycin has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway. nih.govnih.gov This is characterized by a decrease in the mitochondrial membrane potential and the activation of caspases, which are the executioners of apoptosis. nih.gov Studies have demonstrated that alvespimycin treatment leads to caspase-dependent apoptosis. selleckchem.com For instance, in chronic lymphocytic leukemia cells, alvespimycin induces dose- and time-dependent apoptosis. selleckchem.combiocrick.com The degradation of members of the PI3K/AKT and NF-κB signaling pathways is a significant trigger for this apoptotic response. nih.gov

Apoptosis Activation via the Mitochondrial Pathway

Alvespimycin is a known inducer of apoptosis, primarily through the intrinsic, or mitochondrial, pathway. nih.govnih.govdntb.gov.ua This pathway is initiated by intracellular stress signals that converge on the mitochondria. frontiersin.org Research indicates that treatment with alvespimycin leads to a decrease in the mitochondrial membrane potential, a key event in the initiation of mitochondrial-mediated apoptosis. nih.gov

The process of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like BAX and BAK). frontiersin.orgscienceopen.com The balance between these opposing factions determines the cell's fate. frontiersin.org While direct modulation of all Bcl-2 family proteins by alvespimycin is an area of ongoing investigation, its ability to induce apoptosis suggests a shift in this balance towards the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP). This permeabilization allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. abclonal.com

Caspase Activation Dynamics in Response to Alvespimycin

The release of cytochrome c into the cytosol is a critical step that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. abclonal.com Upon its release, cytochrome c binds to the Apoptotic protease activating factor-1 (Apaf-1), forming a complex called the apoptosome. abclonal.comfrontiersin.org This complex then recruits and activates pro-caspase-9, the initiator caspase of the mitochondrial pathway. abclonal.complos.org

Activated caspase-9 proceeds to cleave and activate effector caspases, most notably caspase-3. frontiersin.orguc.pt Studies have confirmed that the apoptosis induced by alvespimycin is associated with an increase in caspase activity. nih.gov This activation of the caspase cascade is the execution phase of apoptosis, where effector caspases dismantle the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. frontiersin.org

Cell Cycle Perturbation and Arrest Mechanisms Induced by Alvespimycin (e.g., G0/G1 phase arrest)

In addition to inducing apoptosis, alvespimycin exhibits a cytostatic effect by interfering with cell cycle progression. nih.govmdpi.com Multiple studies have demonstrated that alvespimycin induces a significant cell cycle arrest in the G0/G1 phase. nih.govnih.govdntb.gov.uamdpi.com This arrest prevents cells from entering the S phase, the period of DNA replication, thereby halting proliferation. nih.gov

The mechanism underlying this G0/G1 arrest is linked to the degradation of key HSP90 client proteins that regulate the cell cycle. drugbank.com One of the crucial regulators of the G1-S transition is Cyclin-Dependent Kinase 4 (CDK4). nih.govfrontiersin.org HSP90 is known to be essential for the stability of CDK4. drugbank.comnih.gov By inhibiting HSP90, alvespimycin leads to the destabilization and subsequent degradation of CDK4. drugbank.comnih.govmdpi.com The loss of CDK4 activity prevents the phosphorylation of the Retinoblastoma (Rb) protein. nih.govfrontiersin.orgnih.gov Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and thus enforcing the G0/G1 arrest. nih.govfrontiersin.org

Cell LineIC50 (48h)Effect on Cell CycleReference
K562 (Imatinib-sensitive)50 nMSignificant G0/G1 arrest nih.govmdpi.com
K562-RC (Imatinib-resistant)31 nMTendency for G0/G1 arrest nih.govmdpi.com
K562-RD (Imatinib-resistant)44 nMNot specified nih.gov

Modulation of Intracellular Signaling Cascades by Alvespimycin

Alvespimycin's inhibition of HSP90 has profound effects on numerous intracellular signaling cascades that are fundamental for cancer cell proliferation and survival. nih.govfrontiersin.org Many of the key proteins within these pathways are HSP90 client proteins and are therefore targeted for degradation upon treatment with alvespimycin. drugbank.comfrontiersin.orgresearchgate.net

Key signaling pathways modulated by alvespimycin include:

PI3K/AKT/mTOR Pathway: This is a critical pathway for cell survival, growth, and proliferation. Akt, a central kinase in this pathway, is a well-established HSP90 client protein. drugbank.comfrontiersin.org Alvespimycin treatment leads to the degradation of Akt, thereby inhibiting downstream signaling. nih.govfrontiersin.org This disruption is considered a key trigger for the apoptotic effects of geldanamycin (B1684428) derivatives. nih.govresearchgate.net

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for transmitting signals from cell surface receptors to the nucleus to control gene expression related to proliferation and differentiation. e-jlc.org Key components, such as Raf-1 and activated BRAF mutants, are dependent on HSP90 for their stability. drugbank.comresearchgate.net Alvespimycin disrupts this pathway by promoting the degradation of these kinases. nih.govresearchgate.net

JAK/STAT Pathway: This pathway is often constitutively active in cancer and is involved in cell proliferation and survival. nih.govfrontiersin.org Alvespimycin can disrupt this pathway by targeting HSP90 client proteins within the cascade. nih.govresearchgate.net

TGF-β Signaling: Transforming Growth Factor-β (TGF-β) signaling is involved in a wide range of cellular processes, including fibrosis. mdpi.comnih.gov The TGF-β receptors (TβRI and TβRII) are stabilized by HSP90. mdpi.com Alvespimycin can induce the destabilization of these receptors, thereby inhibiting TGF-β-mediated signaling. mdpi.comnih.govresearchgate.net This suggests a role for alvespimycin in modulating processes beyond cancer, such as pulmonary fibrosis. mdpi.comnih.gov

The simultaneous disruption of these multiple, often redundant, signaling pathways underscores the potent and broad-acting mechanism of alvespimycin. nih.gov

Signaling PathwayKey HSP90 Client Proteins TargetedConsequence of InhibitionReference
PI3K/AKT/mTORAktInhibition of cell survival and growth drugbank.comnih.govfrontiersin.org
RAS/RAF/MEK/ERKRaf-1, BRAF mutantsInhibition of cell proliferation drugbank.comnih.govresearchgate.net
JAK/STATVarious (e.g., Tyk2)Inhibition of proliferation and survival nih.govfrontiersin.orgresearchgate.net
TGF-βTβRI, TβRIIDestabilization of receptors, inhibition of signaling mdpi.comnih.govresearchgate.net
BCR-ABLBCR-ABL oncoproteinDegradation of oncoprotein in CML cells drugbank.comnih.gov
Receptor Tyrosine KinasesTRKA, HER2, EGFRDegradation of receptors, apoptosis drugbank.comnih.gov

Preclinical Efficacy Studies of Alvespimycin Across Disease Models

Antineoplastic Research of Alvespimycin in Various Cancer Types

Alvespimycin exerts its antitumor effects by inhibiting Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. drugbank.commedkoo.com By disrupting Hsp90 function, alvespimycin leads to the degradation of these oncoproteins, making it an attractive agent for cancer therapy. nih.govdrugbank.com

Hematological Malignancies

Preclinical studies have demonstrated the potential of alvespimycin in treating various hematological cancers.

Chronic Myeloid Leukemia (CML): Alvespimycin has shown efficacy in imatinib-sensitive and imatinib-resistant CML cell lines. mdpi.comnih.gov It reduces metabolic activity in a time- and dose-dependent manner and induces apoptosis through the mitochondrial pathway. mdpi.com Notably, imatinib-resistant cells appear to be more sensitive to alvespimycin. mdpi.comnih.gov In K562 CML cells, alvespimycin was found to induce cell cycle arrest in the G0/G1 phase. mdpi.comnih.gov The inhibition of Hsp90 by alvespimycin also leads to an increase in Hsp70 expression, a marker of Hsp90 inhibition. mdpi.com These findings suggest that alvespimycin could be a therapeutic option for CML, particularly in cases of resistance to tyrosine kinase inhibitors like imatinib (B729). mdpi.comnih.gov One of the key client proteins of Hsp90 in CML is the oncoprotein BCR-ABL, and alvespimycin's inhibition of Hsp90 leads to its degradation. mdpi.comnih.gov

Acute Myeloid Leukemia (AML): Alvespimycin has been investigated in preclinical models of AML. mdpi.comnih.gov Studies have shown that it can induce apoptosis in AML cell lines and primary human AML cells. mdpi.com

Chronic Lymphocytic Leukemia (CLL): Research has also explored the effects of alvespimycin in CLL, although preclinical studies have suggested that Hsp90 inhibitors like 17-AAG showed only modest cytotoxicity in CLL cells. researchgate.net Further investigation into the efficacy of alvespimycin specifically in CLL is warranted.

Solid Tumors

Alvespimycin has demonstrated significant antitumor activity in a wide array of solid tumor models.

Breast Cancer: Preclinical data strongly support the use of alvespimycin in breast cancer, particularly in HER2-positive subtypes. aacrjournals.org HER2 is a highly sensitive client protein of Hsp90, and its inhibition by alvespimycin leads to its degradation. aacrjournals.orgmedchemexpress.com In preclinical models of HER2+ breast cancer, the combination of alvespimycin (or its analogue tanespimycin) with trastuzumab showed superior antitumor activity compared to either agent alone. aacrjournals.org Alvespimycin has also been investigated in triple-negative breast cancer (TNBC) models, where it has shown the ability to induce complete responses. pnas.org A thermosensitive liposome (B1194612) formulation of alvespimycin has been developed to be used in conjunction with a similar formulation of doxorubicin (B1662922), showing synergistic cytotoxic effects in human breast cancer cell lines. researchgate.net

Lung Cancer: Studies in A549 lung cancer cells have shown that alvespimycin can block TGF-β-induced epithelial-mesenchymal transition (EMT) and migration. srce.hr

Prostate Cancer: Complete responses with alvespimycin therapy have been reported in trials involving castrate-refractory prostate cancer. aacrjournals.org

Melanoma: The efficacy of alvespimycin has been evaluated in metastatic melanoma. sec.gov

Osteosarcoma: Alvespimycin has been shown to enhance the potency of the telomerase inhibitor imetelstat (B1513024) in preclinical models of human osteosarcoma. drugbank.combiocrick.comnih.gov The combination treatment resulted in diminished telomerase activity, shorter telomeres, increased DNA damage, and apoptosis. biocrick.comnih.gov In xenograft models, the combined treatment of imetelstat and alvespimycin showed the greatest tumor growth inhibition compared to either agent alone. biocrick.comnih.govnih.gov

Gallbladder Cancer: Preclinical studies suggest that Hsp90 inhibitors are a promising therapeutic strategy for gallbladder cancer. oncotarget.com While research has focused on the analogue 17-AAG, the superior preclinical antitumor activity of alvespimycin suggests its potential in this cancer type. oncotarget.com

Renal Cell Carcinoma: Hsp90 inhibitors have been investigated in phase II clinical trials for kidney cancer. oncotarget.com

Chondrosarcoma: Information from the provided search results on the specific preclinical efficacy of alvespimycin in chondrosarcoma is limited.

Rhabdomyosarcoma: The Pediatric Preclinical Testing Program (PPTP) found that alvespimycin had the greatest effect against alveolar rhabdomyosarcoma xenografts. nih.gov It showed intermediate or high activity in 3 of 4 alveolar rhabdomyosarcoma xenografts. nih.gov

Colorectal Tumors: Hsp90 inhibitors have demonstrated antitumor activity in preclinical models of colon tumors. oncotarget.com

Ovarian Cancer: Alvespimycin has shown promising antitumor activity in patients with refractory ovarian cancer. biospace.com In preclinical studies, it inhibited the growth of the SKOV3 ovarian cancer cell line. medchemexpress.com

Anti-Proliferative and Cytotoxic Effects of Alvespimycin in Diverse Cancer Cell Lines

Alvespimycin has demonstrated broad anti-proliferative and cytotoxic effects across a variety of cancer cell lines.

The Pediatric Preclinical Testing Program (PPTP) reported a median IC50 of 68 nM for alvespimycin against its in vitro panel of cancer cell lines. nih.gov There was a trend for lower IC50 values in the rhabdomyosarcoma panel (median IC50 of 32 nM) and higher values in the neuroblastoma panel (median IC50 of 380 nM). nih.gov

Here is a table summarizing the in vitro activity of Alvespimycin in various cancer cell lines:

Cell LineCancer TypeEffectIC50/EC50Reference
K562Chronic Myeloid LeukemiaDecreased metabolic activity50 nM mdpi.comnih.gov
K562-RCImatinib-Resistant CMLDecreased metabolic activity31 nM mdpi.comnih.gov
K562-RDImatinib-Resistant CMLDecreased metabolic activity44 nM mdpi.comnih.gov
SKBR3Breast Cancer (HER2+)Her2 degradation8 ± 4 nM medchemexpress.com
SKOV3Ovarian Cancer (HER2+)Her2 degradation46 ± 24 nM medchemexpress.com
MDA-MB-231Breast Cancer (Triple-Negative)Cytotoxicity0.27 µM (for a conjugate) rsc.org
A549Lung CancerAntiproliferative activity4.1 µmol L–1 (for a derivative) srce.hr
HeLaCervical CancerAntiproliferative activity0.7 µmol L–1 (for a derivative) srce.hr
SW620Colorectal CancerAntiproliferative activity4.1 µmol L–1 (for a derivative) srce.hr
HepG2Liver CancerAntiproliferative activity4.2 µmol L–1 (for a derivative) srce.hr

Non-Oncological Therapeutic Research Involving Alvespimycin

Beyond its applications in oncology, alvespimycin has been investigated for its therapeutic potential in other disease areas.

Investigation of Alvespimycin in Diabetic Kidney Disease (DKD)

Recent preclinical research has identified alvespimycin as a potential therapeutic agent for diabetic kidney disease (DKD). researcher.lifenih.govresearchgate.net A screening strategy targeting extracellular vesicles (EVs) identified alvespimycin as an Hsp90 inhibitor that can ameliorate the progression of DKD. researcher.lifenih.govresearchgate.net

In a diabetic rat model, treatment with alvespimycin significantly suppressed mesangial expansion, inflammatory gene activation (including macrophage markers), and proteinuria. researcher.lifenih.govresearchgate.netresearchgate.net The study highlighted that extracellular vesicles released from mesangial cells induce inflammation in macrophages, a process enhanced under high-glucose conditions. nih.gov Alvespimycin was found to inhibit this EV-mediated crosstalk. nih.gov The inhibitory effect on EV uptake was reported to be specific to alvespimycin compared to other Hsp90 inhibitors. nih.gov Furthermore, alvespimycin has been described as a senolytic that can reduce kidney senescence in diabetic mice with renal ischemia-reperfusion injury. nih.gov

Research into Alvespimycin's Role in Pulmonary Fibrosis

Alvespimycin has been investigated as a potential treatment for pulmonary fibrosis. researchgate.netnih.gov Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease. nih.govmdpi.com TGF-β signaling plays a crucial role in driving pulmonary fibrosis, and Hsp90 activation enhances this signaling pathway by stabilizing TGF-β receptors. nih.govmdpi.com

A study in a rat model of bleomycin-induced pulmonary fibrosis demonstrated that alvespimycin, particularly in combination with oleuropein (B1677263), impeded the activation of TGF-β/SMAD2/3 signaling. researchgate.netnih.govmdpi.com This combination therapy led to improvements in lung tissue structure and function and restrained key fibrosis markers. researchgate.netnih.govmdpi.com The cytotoxic effects of alvespimycin were evaluated in fibroblast cell lines, with CTC50 values of 3.76 μM in WI-38 cells and 3.55 μM in LL97A cells. researchgate.net

Studies on Alvespimycin in Osteoporosis Development

Alvespimycin, an inhibitor of Heat Shock Protein 90 (HSP90), has been investigated for its potential therapeutic effects in the context of osteoporosis. nih.gov Preclinical studies have explored its mechanism of action, focusing on its impact on osteoclasts, the cells responsible for bone resorption.

Inhibition of Osteoclast Formation and Differentiation: Research has demonstrated that alvespimycin can impede the formation and differentiation of osteoclasts. nih.gov This inhibitory effect is believed to be a key factor in its potential to mitigate osteoporosis. By blocking osteoclast differentiation, alvespimycin helps to shift the balance from bone resorption to bone formation. nih.gov

Impact on Cellular Signaling Pathways: The therapeutic action of alvespimycin in osteoporosis is linked to its influence on specific cellular signaling pathways. Studies have indicated that the inhibition of HSP90 by alvespimycin can block the nuclear import of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a crucial regulator of osteoclast differentiation. nih.govresearchgate.net While alvespimycin was found to have no significant effect on the expression of PPARγ itself, its ability to prevent PPARγ from entering the nucleus effectively curtails the signaling cascade that leads to osteoclast activation. nih.gov

In Vivo Evidence in a Mouse Model: The efficacy of alvespimycin in a living organism has been substantiated through in vivo experiments using a mouse model of osteoporosis established by ovariectomy. nih.gov Treatment with alvespimycin was observed to alleviate osteoporosis in these mice. nih.gov This was evidenced by a reduction in Tartrate-Resistant Acid Phosphatase (TRAP) staining in the bone tissue, a common marker for osteoclast activity. nih.govresearchgate.net

Senolytic Activity: Alvespimycin is also recognized as a senolytic agent, a class of drugs that selectively clear senescent cells. oup.comisciii.es Cellular senescence is increasingly implicated as a pathogenic factor in age-related diseases, including osteoporosis. isciii.esisciii.es By targeting and eliminating these dysfunctional cells, alvespimycin may offer an additional mechanism for combating the progression of osteoporosis. oup.com

Exploration of Alvespimycin's Properties in Atherosclerosis

The potential role of alvespimycin in managing atherosclerosis has also been a subject of preclinical investigation. Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries.

Modulation of Inflammatory Responses: In the context of atherosclerosis, inflammation is a key driver of disease progression. Research suggests that HSP90 inhibitors like alvespimycin can reduce inflammatory responses. researchgate.net Specifically, reducing HSP90 levels has been shown to decrease the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and Nuclear Factor-kappa B (NF-κB), both of which are prognostic factors in atherosclerosis. researchgate.net

Effects on Atherosclerotic Lesions: Studies in mouse models of atherosclerosis have provided evidence for the beneficial effects of HSP90 inhibition. alzdiscovery.org In one such model, treatment with an HSP90 inhibitor resulted in a reduction in the size of atherosclerotic lesions and the lipid content within those lesions. alzdiscovery.org Furthermore, in a mouse model of diabetes and atherosclerosis, treatment with an HSP90 inhibitor led to reduced atherosclerotic lesion size and inflammation, while also promoting plaque stability. alzdiscovery.org

Identification through Computational Analysis: The potential of alvespimycin as a therapeutic agent for atherosclerosis has been highlighted through computational methods. In a study that used machine learning to analyze gene signatures associated with the progression of atherosclerotic plaques, alvespimycin was identified as one of several small-molecule compounds with potential therapeutic value. nih.gov This identification was based on its action as an HSP inhibitor. nih.gov However, it is important to note that further experimental validation is required to confirm these preliminary findings. nih.gov

Broader Implications for Age-Related Diseases: The interest in HSP90 inhibitors for atherosclerosis is part of a broader exploration of their potential benefits for various age-related diseases. alzdiscovery.org There is emerging evidence that these compounds may improve outcomes for conditions such as neuropathy in addition to atherosclerosis. alzdiscovery.org

Combinatorial Therapeutic Strategies Involving Alvespimycin

Enhancement of Antitumor Efficacy with Other Antineoplastic Agents

The primary focus of combinatorial strategies involving alvespimycin has been in the realm of oncology. By targeting HSP90, alvespimycin can sensitize cancer cells to the effects of other antineoplastic agents, leading to synergistic or additive antitumor activity.

Synergy of Alvespimycin with Trastuzumab in HER2+ Malignancies

Preclinical data have demonstrated that the combination of an HSP90 inhibitor like alvespimycin with trastuzumab results in superior antitumor activity in HER2+ breast cancer models compared to either agent alone. aacrjournals.org This is because HER2 is a client protein of HSP90, and its inhibition leads to the degradation of HER2, thereby enhancing the effects of trastuzumab, which targets the HER2 receptor. aacrjournals.orgdrugbank.com

A phase I clinical trial evaluated the combination of alvespimycin and trastuzumab in patients with advanced solid tumors, the majority of whom had HER2+ metastatic breast cancer that was refractory to trastuzumab. aacrjournals.orgnih.gov The study reported that the combination was generally safe and tolerable. nih.gov Antitumor activity was observed, with one partial response and seven cases of stable disease among the patients with HER2+ metastatic breast cancer. aacrjournals.orgnih.gov Additionally, a patient with ovarian cancer experienced a complete resolution of ascites and pleural effusion that lasted for nearly 25 months. nih.gov These findings confirm the potential of HSP90 inhibitors as a therapeutic strategy in HER2+ metastatic breast cancer. aacrjournals.org

Trial PhasePatient PopulationKey Findings
Phase IAdvanced solid tumors (majority HER2+ metastatic breast cancer)Antitumor activity observed in refractory HER2+ breast cancer and ovarian cancer. aacrjournals.orgnih.gov

Potentiation of Telomerase Inhibition by Alvespimycin (e.g., with Imetelstat)

Telomerase, an enzyme crucial for maintaining telomere length and enabling replicative immortality in cancer cells, is another client protein of HSP90. oup.commdpi.com The chaperone function of HSP90 is required for the proper assembly and stability of the telomerase complex. oup.comnih.govmedsci.org Therefore, inhibiting HSP90 with alvespimycin can potentiate the effects of telomerase inhibitors like imetelstat (B1513024).

In preclinical models of human osteosarcoma, the combination of alvespimycin and imetelstat resulted in a more significant reduction in telomerase activity and telomere length compared to imetelstat alone. nih.govnih.govbiocrick.com This enhanced inhibition of telomerase led to increased DNA damage, apoptosis, and ultimately, complete growth arrest of the cancer cell cultures. nih.govnih.govbiocrick.com In xenograft models, the combined treatment group showed the most significant inhibition of tumor growth. nih.govnih.gov These findings suggest that the dual targeting of HSP90 and telomerase is a promising strategy to augment the effects of telomerase inhibition. nih.gov

CombinationCancer ModelKey Findings
Alvespimycin + ImetelstatHuman OsteosarcomaEnhanced telomerase inhibition, increased DNA damage and apoptosis, significant tumor growth inhibition in xenografts. nih.govnih.govbiocrick.com

Combination of Alvespimycin with Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Gemcitabine, Carboplatin, Docetaxel, Irinotecan)

Preclinical studies have indicated that HSP90 inhibitors, including alvespimycin, can have additive or synergistic activity when combined with various conventional chemotherapeutic agents. mdpi.com These agents include doxorubicin, gemcitabine, carboplatin, docetaxel, and irinotecan. mdpi.comnih.govdrugbank.com The rationale behind these combinations lies in the ability of HSP90 inhibitors to interfere with multiple signaling pathways that contribute to chemotherapy resistance.

For instance, research has explored the synergistic effects of a thermosensitive liposomal formulation of doxorubicin and alvespimycin in breast cancer models. researchgate.net This approach aims to increase the therapeutic index of doxorubicin by leveraging the heat-triggered release of both drugs at the tumor site. researchgate.net

Integration of Alvespimycin with Radiotherapy

HSP90 plays a role in protecting cells from radiation-induced damage by stabilizing proteins involved in DNA repair and cell survival pathways. aacrjournals.orgresearchgate.net Consequently, inhibiting HSP90 with alvespimycin can enhance the radiosensitivity of tumor cells. aacrjournals.org

In vitro studies using human cancer cells have shown that pretreatment with alvespimycin significantly increases the response of cells to radiation. aacrjournals.org This radiosensitization is associated with the downregulation of pro-survival signaling proteins that are clients of HSP90. aacrjournals.org The timing of alvespimycin administration relative to radiation exposure appears to be a critical factor in the effectiveness of this combination. aacrjournals.org

Adjuvant Approaches in Non-Oncological Contexts Utilizing Alvespimycin (e.g., with Proteasome Activators in Fibrosis)

The therapeutic potential of alvespimycin extends beyond oncology, with emerging research exploring its use in non-cancerous conditions such as fibrosis. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction.

In the context of pulmonary fibrosis, HSP90 is implicated in the signaling pathway of Transforming Growth Factor-beta (TGF-β), a key driver of fibrosis. mdpi.comnih.govresearchgate.net HSP90 stabilizes the TGF-β receptors, thereby promoting pro-fibrotic cellular responses. mdpi.comnih.govresearchgate.net By inhibiting HSP90, alvespimycin can induce the destabilization and subsequent degradation of these receptors. mdpi.comnih.gov

Research in a rat model of bleomycin-induced pulmonary fibrosis has shown that combining alvespimycin with a proteasome activator, such as oleuropein (B1677263), can effectively impede the activation of the TGF-β signaling pathway. mdpi.comnih.goversnet.org This dual-therapy approach led to notable improvements in lung tissue structure and function, along with a reduction in key fibrosis markers. nih.gov The proteasome activator is thought to enhance the degradation of the destabilized TGF-β receptors facilitated by alvespimycin. mdpi.com This novel combination represents a promising strategy for the treatment of fibrotic diseases. mdpi.comnih.gov Similar antifibrotic effects of HSP90 inhibitors have been observed in models of dermal and liver fibrosis. mdpi.comresearchgate.netmdpi.com

CombinationDisease ModelMechanism of ActionKey Findings
Alvespimycin + Oleuropein (Proteasome Activator)Bleomycin-induced Pulmonary Fibrosis (Rat Model)Inhibition of HSP90 destabilizes TGF-β receptors, which are then degraded by the activated proteasome. mdpi.comnih.govImpeded TGF-β signaling, improved lung structure and function, reduced fibrosis markers. nih.gov

Mechanisms of Resistance and Strategies for Overcoming Them in Alvespimycin Research

Characterization of Intrinsic and Acquired Resistance to Alvespimycin

Resistance to Alvespimycin can be either intrinsic, meaning the cancer cells are initially unresponsive, or acquired, developing after a period of treatment.

Intrinsic Resistance: Mechanisms of intrinsic resistance to HSP90 inhibitors like Alvespimycin can involve:

High levels of P-glycoprotein (PgP) expression: PgP is a drug efflux pump that can actively remove Alvespimycin and structurally related inhibitors from the cancer cell, reducing their intracellular concentration and effectiveness. nih.govnih.gov

Low levels of NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is responsible for the metabolic activation of certain HSP90 inhibitors. nih.govoncotarget.com Reduced expression of NQO1 has been linked to resistance in glioblastoma cells. nih.gov

Alterations in the PI3K/AKT/mTOR or cell cycle pathways: These signaling pathways are critical for cell survival and proliferation, and alterations can confer intrinsic resistance to therapies targeting HSP90. cancernetwork.com

Acquired Resistance: Cancer cells can develop resistance to Alvespimycin over time through various mechanisms:

Mutations in the HSP90 gene: A specific mutation, F133V, in the ATP-binding pocket of HSP90 has been identified as a novel mechanism of drug resistance. tum.de

Overexpression of drug efflux pumps: Increased expression of multidrug resistance protein 1 (MDR1) has been shown to confer resistance to Alvespimycin and other geldanamycin (B1684428) derivatives in cancer cell lines. nih.gov

Reduced expression of NQO1: Similar to intrinsic resistance, a decrease in NQO1 expression has been identified as a common mechanism of acquired resistance to the HSP90 inhibitor 17-AAG in glioblastoma and melanoma cell lines. nih.gov

Reversal of Resistance to Standard Therapies by Alvespimycin

A significant area of Alvespimycin research focuses on its ability to overcome resistance to other targeted cancer therapies. By degrading HSP90 client proteins, which are often involved in resistance mechanisms, Alvespimycin can re-sensitize cancer cells to these treatments.

Imatinib (B729) Resistance in Chronic Myeloid Leukemia (CML): Imatinib is a tyrosine kinase inhibitor (TKI) used to treat CML, but resistance is a common problem. nih.govmdpi.com The oncoprotein BCR-ABL, a key driver in CML, is a client protein of HSP90. nih.govmdpi.com

Studies have shown that Alvespimycin can overcome imatinib resistance in CML cell lines. nih.govmdpi.comx-mol.netnih.gov

Imatinib-resistant CML cells were found to be more sensitive to Alvespimycin than the imatinib-sensitive parental cells. nih.govmdpi.comresearchgate.net For instance, the IC50 of Alvespimycin was lower in imatinib-resistant K562-RC (31 nM) and K562-RD (44 nM) cells compared to the sensitive K562 cells (50 nM). mdpi.com

Alvespimycin induces apoptosis (programmed cell death) through the mitochondrial pathway in these resistant cells. nih.govmdpi.com

BRAF Inhibitor Resistance in Melanoma: BRAF inhibitors are effective in treating melanomas with BRAF mutations, but resistance often develops. nih.govaacrjournals.orgdovepress.com Many of the proteins implicated in BRAF inhibitor resistance are HSP90 client proteins. nih.govaacrjournals.org

Preclinical studies have demonstrated that combining a BRAF inhibitor with an HSP90 inhibitor can abrogate or reverse therapeutic escape. nih.govaacrjournals.org

HSP90 inhibition can reverse resistance mediated by various mechanisms, including the reactivation of the MAPK and PI3K/Akt pathways. nih.govaacrjournals.orgdovepress.commdpi.com

BTK Inhibitor Resistance in B-Cell Malignancies: Bruton's tyrosine kinase (BTK) inhibitors are used to treat various B-cell cancers. memoinoncology.commdpi.comcllsociety.org Resistance can emerge through mutations in the BTK gene. memoinoncology.commdpi.com

While direct studies on Alvespimycin and BTK inhibitor resistance are less common, the principle of targeting HSP90 to overcome kinase inhibitor resistance is applicable. memoinoncology.com HSP90 inhibition can lead to the degradation of client proteins that contribute to resistance, potentially including mutated BTK or downstream signaling molecules.

HER2-Targeted Therapy Resistance in Breast Cancer: In HER2-positive breast cancer, resistance to therapies like trastuzumab can occur. mdpi.com

Preclinical and clinical studies have explored the combination of HSP90 inhibitors, including Alvespimycin, with anti-HER2 drugs. mdpi.comaacrjournals.org

The combination of the HSP90 inhibitor tanespimycin (B1681923) with trastuzumab showed a clinical benefit in patients with trastuzumab-refractory HER2-positive breast cancer. nih.gov

Identification of Compensatory Pathways and Cellular Escape Mechanisms Following Alvespimycin Exposure

When cancer cells are treated with Alvespimycin, they can activate compensatory signaling pathways to survive.

Heat Shock Response: Inhibition of HSP90 often leads to a compensatory increase in the expression of other heat shock proteins, notably HSP70. nih.govmdpi.comaacrjournals.org This is considered a molecular signature of HSP90 inhibition. aacrjournals.org

Activation of Feedback Loops: Inhibition of a single pathway can sometimes lead to the compensatory activation of another. bioscientifica.com For example, targeting the PI3K/AKT pathway might lead to the activation of the Ras-Raf-MEK-Erk pathway. bioscientifica.com Because HSP90 inhibitors interfere with multiple oncogenic proteins in both pathways, they can suppress the activation of these feedback loops. bioscientifica.com

Senescence-Associated Secretory Phenotype (SASP): Therapy-induced senescence can lead to the secretion of various factors (SASP), including interleukins like IL-6 and IL-8, which can promote tumor growth and metastasis. frontiersin.org This secretory phenotype can be regulated by pathways such as p38MAPK and NF-κB. frontiersin.org

Interactive Data Table: Research Findings on Alvespimycin and Resistance

Cancer TypeResistance Mechanism AddressedKey FindingsReferences
Chronic Myeloid LeukemiaImatinib ResistanceAlvespimycin overcomes imatinib resistance by inducing apoptosis; resistant cells are more sensitive to Alvespimycin. nih.govmdpi.comx-mol.netnih.govresearchgate.net
MelanomaBRAF Inhibitor ResistanceHSP90 inhibitors can reverse resistance by targeting client proteins involved in escape pathways like MAPK and PI3K/Akt. nih.govaacrjournals.org
GlioblastomaAcquired Resistance to HSP90iReduced expression of NQO1 is a mechanism of acquired resistance to 17-AAG. nih.gov
Breast CancerTrastuzumab ResistanceCombination of HSP90 inhibitors with trastuzumab shows clinical benefit in refractory HER2+ breast cancer. nih.govmdpi.com
Various CancersIntrinsic Resistance to HSP90iOverexpression of MDR1/P-glycoprotein can confer intrinsic resistance. nih.govnih.gov

Biomarker Discovery and Pharmacodynamic Assessment in Alvespimycin Research

Monitoring of HSP90 Inhibition via HSP70/HSP72 Induction

The inhibition of HSP90 by agents like Alvespimycin disrupts a negative feedback loop involving Heat Shock Factor 1 (HSF1). nih.gov Normally, HSP90 holds HSF1 in an inactive complex; upon inhibition, HSF1 is released, translocates to the nucleus, and activates the transcription of genes encoding other heat shock proteins, most notably HSP70 (also known as HSP72, the inducible isoform). nih.govnih.gov This compensatory upregulation of HSP70/HSP72 is a sensitive and widely recognized pharmacodynamic biomarker for HSP90 inhibition. nih.govnih.govaacrjournals.org

Clinical studies have consistently used HSP72 induction in peripheral blood mononuclear cells (PBMCs) as a surrogate marker to confirm the biological activity of Alvespimycin. nih.govaacrjournals.org

In a Phase I trial of intravenously administered Alvespimycin, significant induction of HSP72 in PBMCs was detected at doses of 20 mg/m² and higher. nih.govaacrjournals.org

At doses of 40 mg/m² or more, this induction was sustained for at least 96 hours post-infusion. nih.govaacrjournals.org

Another study combining Alvespimycin with trastuzumab observed that Hsp70 induction was most pronounced at doses of 80 and 100 mg/m², with levels increasing up to 2.5-fold above baseline 72 hours after administration. aacrjournals.orgfigshare.com

This robust and dose-dependent induction confirms that Alvespimycin effectively engages its target in patients. nih.gov

BiomarkerTissue/Cell TypeKey FindingsReference
HSP72 Induction Peripheral Blood Mononuclear Cells (PBMCs)Significant induction detected at doses ≥ 20 mg/m²; sustained for 96 hours at doses ≥ 40 mg/m². nih.govaacrjournals.org
Hsp70 Induction Peripheral Blood Lymphocytes (PBLs)Time-dependent increase, most pronounced at 80 and 100 mg/m² doses (2.0- to 2.5-fold increase). aacrjournals.orgfigshare.com
HSP70 Expression Chronic Myeloid Leukemia (CML) Cell LinesSignificant increase in HSP70 expression after treatment, confirming HSP90 inhibition. nih.govnih.gov
HSP72 Induction Tumor BiopsiesDetection of HSP72 induction in tumor samples confirmed target engagement in the tumor microenvironment. nih.govaacrjournals.org

Quantification of Client Protein Depletion as a Pharmacodynamic Endpoint of Alvespimycin Activity

While HSP70/HSP72 induction signals target engagement, the primary anti-tumor mechanism of Alvespimycin stems from the destabilization and subsequent proteasomal degradation of HSP90's "client" proteins. nih.govnih.gov Many of these client proteins are oncoproteins that are critical for tumor cell proliferation, survival, and signaling. drugbank.comnih.gov Therefore, the depletion of these specific proteins serves as a direct pharmacodynamic endpoint of Alvespimycin's therapeutic activity. nih.govaacrjournals.org

Key HSP90 client proteins that are depleted following Alvespimycin treatment include:

Receptor Tyrosine Kinases: HER2 (ERBB2) nih.govdrugbank.comnih.gov

Cell Cycle Regulators: CDK4, CDK6 nih.govdrugbank.com

Signaling Kinases: CRAF, Akt, LCK nih.govaacrjournals.orgdrugbank.com

Fusion Oncoproteins: BCR-ABL drugbank.commdpi.com

Clinical and preclinical studies have quantified the degradation of these proteins to establish a biologically effective dose. In a phase I study, depletion of the client proteins CDK4 and LCK was detected in PBMCs from patients treated with 80 mg/m² of Alvespimycin. nih.govaacrjournals.org Furthermore, tumor biopsies from patients at this dose level confirmed HSP90 inhibition, solidifying this as the recommended Phase II dose. nih.govaacrjournals.org In cell-based assays, Alvespimycin has been shown to cause the downregulation of Her2 in SKBR3 breast cancer cells and to effectively deplete client proteins in mantle cell lymphoma and chronic lymphocytic leukemia cells. selleckchem.com

Client ProteinCancer Model / SystemKey FindingReference
HER2 (ERBB2) SKBR3 Cells, Tumor BiopsiesDownregulation with an EC50 of 8 nM; depletion confirms target inhibition. nih.govselleckchem.com
CDK4 PBMCs, Tumor BiopsiesDepletion detected at 80 mg/m² in patients. nih.govaacrjournals.org
LCK PBMCsDepletion detected at 80 mg/m² in patients. nih.govaacrjournals.org
Akt Mantle Cell Lymphoma (MCL) CellsLevels markedly attenuated by Alvespimycin treatment. selleckchem.com
CRAF Mantle Cell Lymphoma (MCL) CellsLevels markedly attenuated by Alvespimycin treatment. aacrjournals.orgselleckchem.com
BCR-ABL Chronic Myeloid Leukemia (CML) CellsAs an HSP90 client, its degradation is a key therapeutic goal. nih.govmdpi.com

Cellular and Molecular Markers of Therapeutic Response and Resistance to Alvespimycin

Beyond the primary pharmacodynamic markers, the downstream cellular consequences of HSP90 inhibition provide further insight into Alvespimycin's therapeutic effect and potential mechanisms of resistance. Key markers include the induction of apoptosis, evidenced by mitochondrial changes and caspase activation, and the accumulation of DNA damage. nih.govnih.gov

Mitochondrial Membrane Potential Changes and Caspase Activation: Alvespimycin has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov In studies using chronic myeloid leukemia (CML) cell lines, treatment with Alvespimycin led to a significant decrease in mitochondrial membrane potential. nih.gov This was accompanied by a dose-dependent increase in caspase activation. For instance, in the K562-RC CML cell line, treatment with 100 nM of Alvespimycin resulted in approximately 25% of cells becoming caspase-positive. nih.gov Similarly, in osteosarcoma cells, the combination of Alvespimycin and the telomerase inhibitor Imetelstat (B1513024) led to a significant increase in cleaved caspase-3, a key executioner caspase, confirming the activation of the apoptotic pathway. nih.govtandfonline.comnih.gov

DNA Damage Markers: HSP90 inhibition can also lead to increased DNA damage, either directly or by sensitizing cells to other DNA-damaging agents. A key marker of DNA double-strand breaks is the phosphorylation of histone H2AX, forming γH2AX. nih.gov In osteosarcoma cells, treatment with Alvespimycin in combination with Imetelstat resulted in higher levels of γH2AX compared to either agent alone, indicating a greater degree of DNA damage or a delay in DNA repair. nih.govnih.gov

Marker TypeSpecific MarkerBiological IndicationKey Findings in Alvespimycin ResearchReference
Apoptosis Caspase ActivationInduction of programmed cell deathDose-dependent increase in caspase-positive CML cells (up to 25%). nih.gov
Cleaved Caspase-3Activation of executioner caspaseIncreased levels in osteosarcoma cells treated with Alvespimycin combination therapy. nih.govtandfonline.comnih.gov
Mitochondrial Membrane PotentialDisruption of mitochondrial integrity, initiating apoptosisSignificant decrease observed in CML and diffuse large B-cell lymphoma cell lines. nih.gov
DNA Damage γH2AX (phosphorylated H2AX)Presence of DNA double-strand breaksIncreased levels in osteosarcoma cells, indicating enhanced DNA damage. nih.govnih.gov

Correlation of Molecular Changes with Biological Outcomes in Alvespimycin Studies

A crucial aspect of biomarker development is correlating the observed molecular changes with tangible biological and clinical outcomes. For Alvespimycin, while pharmacodynamic markers reliably confirm target engagement, their ability to predict therapeutic response is more complex.

Studies have shown that in tumor biopsies from patients exhibiting clinical responses (such as complete or partial responses and stable disease), the molecular signature of HSP90 inhibition—HSP72 induction and client protein depletion—was clearly evident. nih.govaacrjournals.orgaacrjournals.org This demonstrates a direct link between target modulation in the tumor tissue and anti-cancer activity. For example, a patient with castration-refractory prostate cancer who had a complete response lasting 124 weeks and a melanoma patient with a partial response lasting 159 weeks both showed evidence of HSP90 inhibition in tumor samples. nih.govaacrjournals.org

However, the correlation is less clear when using surrogate tissues like PBMCs. Several clinical trials have noted that while HSP70/HSP72 induction is consistently observed in PBMCs, the magnitude of this induction does not always correlate with the patient's clinical response. nih.govaacrjournals.org For instance, in a trial of Alvespimycin plus trastuzumab, client protein degradation measured in peripheral blood lymphocytes did not correlate with clinical benefit. aacrjournals.org Similarly, Hsp70 induction has been observed in both responding and non-responding preclinical tumor xenografts. nih.gov

These findings suggest that while pharmacodynamic markers are invaluable for confirming that Alvespimycin is hitting its target, tumor-specific factors and the dependency of the cancer on sensitive HSP90 clients are the ultimate determinants of the biological outcome. nih.gov The presence of the molecular signature in the tumor itself is a strong indicator of drug activity, but its measurement in surrogate tissues may only be sufficient to confirm systemic exposure and target engagement rather than predict therapeutic efficacy. aacrjournals.org

Advanced Research Methodologies and Models in Alvespimycin Studies

In Vitro Cellular Assays for Functional and Molecular Characterization of Alvespimycin Effects

A variety of in vitro cellular assays have been instrumental in elucidating the functional and molecular consequences of alvespimycin treatment across different cell types. These assays are crucial for determining the compound's potency, mechanism of action, and potential therapeutic applications.

Cytotoxicity and Proliferation Assays: The anti-proliferative effects of alvespimycin have been extensively studied using assays such as the MTT assay and the resazurin (B115843) assay. medchemexpress.commdpi.com For instance, in human cancer cell lines like SKBR3 and SKOV3, which overexpress the Hsp90 client protein Her2, alvespimycin demonstrated significant cytotoxicity with GI50 values of 29 nM and 32 nM, respectively. selleckchem.com In chronic myeloid leukemia (CML) cell lines, alvespimycin reduced metabolic activity in a time- and dose-dependent manner, with imatinib-resistant cells showing greater sensitivity. mdpi.comnih.gov

Apoptosis and Cell Death Assays: The induction of apoptosis is a key mechanism of alvespimycin's anticancer activity. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a common method to quantify apoptotic cells. medchemexpress.comnih.gov Studies have shown that alvespimycin induces a dose-dependent increase in apoptotic cells in CML and mantle cell lymphoma (MCL) cell lines. selleckchem.commdpi.com This is often accompanied by a decrease in mitochondrial membrane potential and an increase in caspase activity, confirming the activation of the intrinsic apoptotic pathway. mdpi.comresearchgate.net Morphological analysis through optical microscopy further reveals classic apoptotic features like cellular contraction and nuclear fragmentation. nih.gov

Cell Cycle Analysis: Flow cytometry is also employed to analyze the impact of alvespimycin on the cell cycle. In K562 CML cells, treatment with alvespimycin led to a cell cycle arrest in the G0/G1 phase. mdpi.comnih.gov

Molecular Characterization Assays:

Western Blotting: This technique is fundamental for observing the molecular effects of Hsp90 inhibition. A hallmark of alvespimycin activity is the degradation of Hsp90 client proteins and the induction of Hsp70. medchemexpress.commdpi.com Western blot analyses have confirmed the dose-dependent degradation of client proteins such as Her2, cyclin D1, CDK4, c-RAF, and Akt in various cancer cell lines. selleckchem.commedchemexpress.com Conversely, the expression of Hsp70 is consistently upregulated following alvespimycin treatment, serving as a pharmacodynamic marker of Hsp90 inhibition. medchemexpress.comtandfonline.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA has been used to quantify the induction of Hsp72 in peripheral blood mononuclear cells (PBMCs) and plasma, providing a measurable indicator of biological activity in clinical studies. nih.gov

High-Content Imaging: This automated microscopy and analysis method has been used to screen for compounds that affect specific cellular processes. In one study, high-content imaging identified alvespimycin as a compound that could reduce the levels of lamin B1, a protein implicated in certain genetic diseases. unito.it

Functional Rescue Studies: In the context of genetic disorders caused by protein misfolding, such as a mutant V2R receptor in X-linked nephrogenic diabetes insipidus, in vitro assays have been used to assess alvespimycin's potential to "rescue" the function of the mutant protein. nih.gov These studies measure the restoration of downstream signaling pathways, like cAMP production, following treatment with the compound. nih.gov

Interactive Data Table: In Vitro Effects of Alvespimycin

Cell LineAssay TypeFindingReference
SKBR3Cytotoxicity (MTT)GI50 of 29 nM selleckchem.com
SKOV3Cytotoxicity (MTT)GI50 of 32 nM selleckchem.com
K562 (CML)Metabolic Activity (Resazurin)IC50 of 50 nM mdpi.comnih.gov
K562-RC (Imatinib-Resistant CML)Metabolic Activity (Resazurin)IC50 of 31 nM mdpi.comnih.gov
K562-RD (Imatinib-Resistant CML)Metabolic Activity (Resazurin)IC50 of 44 nM mdpi.comnih.gov
MDA-MB-231Her2 DegradationIC50 of 0.0045 µM selleckchem.com
A2058Cytotoxicity (MTT)IC50 of 0.0021 µM selleckchem.com
AGSCytotoxicity (MTT)IC50 of 16 µM selleckchem.com
CHOHigh-Content ImagingEC50 of 3.2 µM for AcGFP fluorescence reduction unito.it
WI-38 (Fibroblast)Cell ViabilityCTC50 of 3.76 µM mdpi.com
LL97A (Fibroblast)Cell ViabilityCTC50 of 3.55 µM mdpi.com

Advanced In Vivo Animal Models for Efficacy and Mechanistic Studies of Alvespimycin

Advanced in vivo animal models have been critical for evaluating the therapeutic efficacy and understanding the mechanistic actions of alvespimycin in a whole-organism context. These models, primarily xenografts and transplant models in immunocompromised mice, have provided valuable data on the antitumor activity of alvespimycin.

Xenograft Models:

Human Tumor Xenografts: A common approach involves subcutaneously implanting human cancer cell lines into immunocompromised mice, such as SCID or nude mice. These models have been used to test alvespimycin's efficacy against a range of cancers.

In a study using four melanoma and two lung cancer xenograft models, alvespimycin showed high activity in the lung cancer models and two of the melanoma models.

In an osteosarcoma xenograft model using 143B cells, alvespimycin treatment significantly inhibited tumor growth compared to controls. tandfonline.comnih.gov

A study on leiomyosarcoma (LMS) patient-derived xenografts (PDX) in SCID beige mice showed no statistical difference in tumor growth between the alvespimycin-treated group and the control group. researchgate.net

In breast cancer models, thermosensitive liposomal formulations of alvespimycin in combination with doxorubicin (B1662922) were evaluated in both immunocompromised (MDA-MB-231 tumors in SCID mice) and immunocompetent (4T1 tumors in BALB/c mice) models. nih.govmendeley.com

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into an immunocompromised mouse, are considered more clinically relevant than cell line-derived xenografts. An LMS-D48 PDX model was used to validate drug candidates, including alvespimycin. researchgate.net

Transplant Models:

Leukemia Models: A TCL1-SCID transplant mouse model was used to assess the in vivo activity of alvespimycin against chronic lymphocytic leukemia (CLL). In this model, treatment with alvespimycin significantly decreased the white blood cell count and prolonged survival.

Mechanistic In Vivo Studies:

Pharmacodynamic Assessments: In vivo studies often include the collection of tumor and blood samples to assess pharmacodynamic markers of drug activity. In osteosarcoma xenografts, administration of alvespimycin led to increased expression of Hsp72 in the tumors, confirming target engagement. tandfonline.com In a phase I clinical trial, tumor biopsies from patients treated with alvespimycin confirmed Hsp90 inhibition. ascopubs.orgaacrjournals.org

Combination Therapy Studies: Animal models are crucial for evaluating the efficacy of alvespimycin in combination with other therapeutic agents. For example, the combination of alvespimycin and the telomerase inhibitor imetelstat (B1513024) was tested in an osteosarcoma xenograft model, showing greater tumor growth inhibition than either agent alone, although the difference was not statistically significant. tandfonline.com

Disease Models Beyond Cancer: The therapeutic potential of alvespimycin has also been explored in non-cancer models. In a rat model of bleomycin-induced pulmonary fibrosis, a combination therapy of alvespimycin and oleuropein (B1677263) showed improvements in lung tissue structure and function. mdpi.com Additionally, in a diabetic rat model, alvespimycin treatment suppressed mesangial expansion and proteinuria, suggesting a potential role in treating diabetic kidney disease. researchgate.netnih.gov

Interactive Data Table: In Vivo Efficacy of Alvespimycin in Animal Models

Animal ModelCancer/Disease TypeKey FindingsReference
SCID mice with TCL1 leukemia cellsChronic Lymphocytic LeukemiaDecreased white blood cell count and prolonged survival.
Freiburg human tumor xenograft panelMelanoma and Lung CancerHigh activity in two lung and two of four melanoma models.
CB17SC-SCID immunodeficient mice with 143B cellsOsteosarcomaSignificantly inhibited tumor growth compared to placebo. nih.gov tandfonline.com
SCID beige mice with LMS-D48 PDX tumorsLeiomyosarcomaNo statistical difference in tumor growth compared to control. researchgate.net
MDA-MB-231 tumor-bearing female SCID miceBreast CancerEvaluated efficacy of thermosensitive liposomal alvespimycin and doxorubicin. nih.govmendeley.com
4T1 tumor-bearing female BALB/c miceBreast CancerEvaluated efficacy of thermosensitive liposomal alvespimycin and doxorubicin. nih.govmendeley.com
Rats with bleomycin-induced pulmonary fibrosisPulmonary FibrosisCombination with oleuropein improved lung structure and function. mdpi.com
Diabetic ratsDiabetic Kidney DiseaseSuppressed mesangial expansion and proteinuria. researchgate.netnih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Analysis of Alvespimycin Disposition and Effects

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool for understanding the relationship between drug exposure (pharmacokinetics) and its biological effect (pharmacodynamics). For alvespimycin, PK/PD analyses have been essential for optimizing dosing regimens and predicting clinical outcomes.

Pharmacokinetic Analysis:

Clinical Studies: Phase I clinical trials in patients with advanced solid tumors have characterized the pharmacokinetic profile of alvespimycin. ascopubs.orgnih.gov These studies utilized high-performance liquid chromatography-mass spectroscopy (HPLC-MS) to measure plasma concentrations of the drug over time. nih.gov Key pharmacokinetic parameters determined include:

Half-life: The plasma half-life of alvespimycin has been reported to be approximately 24.6 ± 8.6 hours. ascopubs.org Another source reports a median half-life of 18.2 hours, with a range of 9.9 to 54.1 hours. drugbank.com

Clearance: The mean clearance rate was found to be 27.7 L/hr. ascopubs.org

Volume of Distribution (Vss): The mean steady-state volume of distribution was 468 ± 383 L. ascopubs.org

Dose Proportionality: The maximum plasma concentration (Cmax) and area under the curve (AUC) of alvespimycin increased proportionally with the dose up to 80 mg/m². ascopubs.orgnih.gov

Preclinical Studies: Pharmacokinetic data has also been collected in various animal models, including mice and rats, to support the development of PK models. nih.gov

Pharmacodynamic Analysis:

Biomarker Assessment: The primary pharmacodynamic marker for alvespimycin activity is the induction of Hsp72 and the degradation of Hsp90 client proteins. ascopubs.orgdrugbank.com

In clinical trials, Western blotting and ELISA have been used to measure Hsp72 induction in peripheral blood mononuclear cells (PBMCs). ascopubs.orgnih.gov Significant Hsp72 induction was detected at doses of 20 mg/m² and higher. ascopubs.orgnih.gov

Depletion of client proteins, such as CDK4 and LCK, was also observed in PBMCs at higher doses. nih.govaacrjournals.org

Tumor biopsies have confirmed Hsp90 inhibition in patients. ascopubs.orgaacrjournals.org

Flow Cytometry: In preclinical studies, flow cytometry has been used to quantify markers of apoptosis and proliferation in response to alvespimycin treatment. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling:

Model Development: A PBPK model for alvespimycin has been developed in mice. nih.govresearchgate.net This type of model treats the body as a series of interconnected anatomical compartments and uses physiological and chemical-specific parameters to describe drug disposition. nih.gov The alvespimycin PBPK model employed a permeability-limited structure and accounted for saturable tissue binding. nih.govresearchgate.net

Interspecies Scaling: A key advantage of PBPK modeling is the ability to extrapolate pharmacokinetic profiles across species. The mouse PBPK model for alvespimycin was successfully scaled to predict drug concentrations in rats and humans with acceptable accuracy. nih.govresearchgate.net This provides a valuable tool for predicting human pharmacokinetics from preclinical data and can aid in the design of clinical trials. nih.gov

PK/PD Integration:

Biologically Effective Dose (BED): PK/PD data has been used to define a BED for alvespimycin, which is the dose that produces a desired biological effect. aacrjournals.org In a phase I trial, the recommended phase II dose of 80 mg/m² weekly was supported by both PK and PD data as a BED. ascopubs.org

Dose-Response Relationship: By linking pharmacokinetic parameters to pharmacodynamic readouts, PK/PD modeling helps to understand the dose-response relationship and inform dose selection for future studies. nih.gov

High-Throughput Screening and Computational Approaches for Novel Target and Agent Identification Related to Alvespimycin

High-throughput screening (HTS) and computational methods have become powerful tools in drug discovery and development, enabling the rapid evaluation of large numbers of compounds and the identification of novel therapeutic targets. These approaches have been applied in the context of alvespimycin research to uncover new applications and understand its broader biological effects.

High-Throughput Screening (HTS):

Compound Library Screening: HTS involves the automated testing of large libraries of chemical compounds for a specific biological activity.

In one study, a library of 717 biologically active compounds was screened using high-content imaging, which led to the identification of alvespimycin as a compound that could reduce the levels of lamin B1. unito.it

Another HTS of 130 small molecule inhibitors in gallbladder cancer (GBC) cell lines identified the Hsp90 inhibitor 17-AAG (a related compound to alvespimycin) as one of the most potent drugs. oncotarget.com This highlights the potential of Hsp90 inhibitors, including alvespimycin, for treating GBC.

Screening for Synergistic Combinations: HTS can also be used to identify drugs that work synergistically with alvespimycin. This can lead to more effective combination therapies with potentially lower toxicity.

Computational Approaches:

Physiologically Based Pharmacokinetic (PBPK) Modeling: As discussed previously, PBPK modeling is a computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov A PBPK model for alvespimycin was developed in mice and successfully extrapolated to rats and humans, demonstrating the utility of this computational approach for predicting drug disposition across species. nih.govresearchgate.net

Proteogenomic Analysis: The integration of proteomics and genomics data, known as proteogenomics, can reveal novel therapeutic targets. A large-scale proteogenomic analysis of over 1,000 tumors from 10 different cancer types identified alvespimycin as having activity against cell lines from several cancers. cancer.gov This computational analysis also suggested that alvespimycin could be effective in shrinking colorectal tumors in mouse models. cancer.gov

Molecular Docking and Simulation: These computational techniques can be used to predict how alvespimycin binds to Hsp90 and other potential protein targets. This can help in the design of more potent and selective Hsp90 inhibitors.

Novel Target and Agent Identification:

Repurposing Existing Drugs: HTS and computational approaches can identify new uses for existing drugs, a process known as drug repositioning. The identification of alvespimycin as a potential therapeutic for diabetic kidney disease through a chemical screening targeting extracellular vesicles is an example of this. researchgate.netnih.gov

Identifying New Therapeutic Targets: By analyzing the downstream effects of alvespimycin on a global scale using techniques like proteomics, new protein targets that are modulated by Hsp90 inhibition can be discovered. This can open up new avenues for therapeutic intervention.

Proteogenomic Analysis for Comprehensive Target Profiling in Alvespimycin-Sensitive Systems

Proteogenomics, the integration of proteomics with genomics, offers a powerful approach to comprehensively profile the molecular landscape of cancer and identify therapeutic targets. This methodology has been instrumental in understanding the systems-level effects of drugs like alvespimycin and in identifying patient populations that are most likely to respond to treatment.

Comprehensive Target Profiling: A landmark study utilized proteogenomic data from over 1,000 tumors across 10 cancer types, compiled by the Clinical Proteomic Tumor Analysis Consortium (CPTAC). cancer.gov This comprehensive analysis allowed for the identification of proteins that were overexpressed or overactive in tumor tissue compared to normal tissue. cancer.gov The study's findings significantly expanded the "targetable space" for cancer therapy beyond what is currently being pursued. cancer.gov

Alvespimycin in the Context of Proteogenomics: The proteogenomic analysis highlighted alvespimycin as an investigational drug with activity against cell lines from several cancer types. cancer.gov This finding was further validated in a preclinical model, where alvespimycin was shown to shrink colorectal tumors in mice. cancer.gov This demonstrates the power of proteogenomics to not only identify potential drug targets but also to predict the efficacy of existing drugs in different cancer contexts.

Identifying Novel Therapeutic Opportunities: Proteogenomic analyses can also uncover new therapeutic strategies. For example, in a study of malignant melanoma cells resistant to BRAF inhibitors, proteogenomics was used to identify perturbed signaling networks. nih.gov This analysis suggested that inhibitors of Hsp90, such as alvespimycin, could be a potential therapeutic option for these resistant cells. nih.gov

Application in Hepatocellular Carcinoma (HCC): In a proteomic analysis of HCC, researchers identified correlations between the expression of certain proteins and the response to Hsp90 inhibitors. nih.gov Specifically, they found a link between the expression of TGF-beta and the response to tanespimycin (B1681923) and alvespimycin. nih.gov This suggests that proteomic profiling could be used to select HCC patients who are more likely to benefit from treatment with Hsp90 inhibitors.

Key Advantages of Proteogenomic Analysis:

Systems-Level View: Proteogenomics provides a holistic view of the molecular alterations in cancer, from the genome to the proteome.

Identification of Novel Targets: It can uncover previously unknown therapeutic targets and drug sensitivities.

Patient Stratification: By identifying biomarkers of drug response, proteogenomics can aid in the selection of patients for clinical trials and personalized therapies.

Extracellular Vesicle (EV) Targeted Screening Methodologies for Alvespimycin Discovery

Extracellular vesicles (EVs) are small, membrane-bound particles released by cells that play a crucial role in intercellular communication. researchgate.netnih.gov They are implicated in various physiological and pathological processes, including cancer progression and inflammation. Targeting EV-mediated signaling pathways represents a novel therapeutic strategy, and screening methodologies focused on EVs have led to the discovery of new applications for alvespimycin.

EVs as Therapeutic Targets: In the context of diabetic kidney disease (DKD), it has been shown that EVs released from mesangial cells can induce inflammation in macrophages, a process that is enhanced under high-glucose conditions. researchgate.netnih.gov This EV-mediated crosstalk between mesangial cells and macrophages was identified as a novel therapeutic target for DKD. researchgate.netnih.gov

A Novel EV-Targeted Screening Strategy: To identify compounds that could inhibit this pathogenic EV-mediated mechanism, a unique high-throughput drug screening strategy was developed. researchgate.netnih.gov This multi-step screening process was designed to maximize specificity and potency for inhibiting EV mechanisms while minimizing toxicity. researchgate.netnih.gov The screening process involved:

Adding EVs extracted from cultured mesangial cells to macrophages in the presence of various compounds from a validated library of 3,267 drugs. researchgate.netnih.gov

Selecting compounds that inhibited the activation of the NF-κB signaling pathway, a key inflammatory pathway, by more than 40%. nih.gov

Further filtering the candidate drugs through a series of steps to ensure specificity and low toxicity. researchgate.net

Identification of Alvespimycin: This EV-targeted screening strategy successfully identified alvespimycin as a potent inhibitor of the inflammatory response induced by mesangial cell-derived EVs. researchgate.netnih.gov

In Vitro and In Vivo Validation: The inhibitory effect of alvespimycin on EV uptake was confirmed using flow cytometry. nih.gov Alvespimycin demonstrated a significantly higher inhibitory effect on EV uptake by macrophages compared to other known Hsp90 inhibitors, suggesting a specific mechanism of action. researchgate.netnih.gov

In a diabetic rat model of DKD, treatment with alvespimycin effectively suppressed mesangial expansion, inflammatory gene activation (including macrophage markers), and proteinuria. researchgate.netnih.gov These findings suggest that alvespimycin ameliorates the progression of DKD by suppressing EV-mediated actions. researchgate.netnih.gov

Implications for Drug Discovery: The successful identification of alvespimycin as a potential therapeutic for DKD through an EV-targeted screening approach highlights the potential of this methodology for drug repositioning and the discovery of novel therapeutic agents. researchgate.net By focusing on the biological processes mediated by EVs, researchers can uncover new ways to intervene in disease progression.

Future Directions and Emerging Research Avenues for Alvespimycin

Elucidation of Detailed Molecular Mechanisms in Specific Pathologies and Contexts

Future research is focused on unraveling the intricate molecular mechanisms of Alvespimycin in various diseases. In oncology, Alvespimycin's primary mechanism involves the inhibition of Hsp90, a chaperone protein essential for the stability and function of numerous oncoproteins. drugbank.comnih.gov This inhibition leads to the degradation of client proteins such as HER2, EGFR, Akt, Raf-1, and Bcr-Abl, thereby disrupting cancer cell proliferation and survival. drugbank.comnih.gov

In chronic myeloid leukemia (CML), for instance, Alvespimycin has been shown to overcome imatinib (B729) resistance by inducing apoptosis through the mitochondrial pathway and causing cell cycle arrest in the G0/G1 phase. mdpi.com The inhibition of Hsp90 triggers a heat shock response, characterized by an increase in proteins like Hsp70 and Hsp40, which serve as functional markers of Hsp90 inhibition. mdpi.com

Beyond its role in targeting individual oncoproteins, research is also exploring the broader impact of Alvespimycin on the tumor microenvironment. Studies have shown that it can recondition the tumor microenvironment to enhance the recruitment of therapeutic T cells, suggesting a role in immunomodulation. nih.gov

In the context of neurodegenerative diseases, Alvespimycin has shown promise. In a model of Parkinson's disease, it was found to attenuate rotenone-induced toxicity by increasing cell viability and reducing intracellular reactive oxygen species. nih.gov For autosomal dominant leukodystrophy (ADLD), a condition caused by the overexpression of lamin B1 (LMNB1), Alvespimycin was identified as a compound capable of reducing LMNB1 levels. nih.gov Furthermore, in a mouse model of spinal and bulbar muscular atrophy (SBMA), Alvespimycin was shown to ameliorate motor neuron degeneration by preserving proteasome function. oup.com

A summary of key Hsp90 client proteins affected by Alvespimycin is presented in Table 1.

Hsp90 Client Protein Associated Disease/Pathway Effect of Alvespimycin Reference(s)
HER2 (ERBB2)Breast CancerDegradation, reduced levels aacrjournals.org, drugbank.com, nih.gov
AktCancer, Cell SurvivalDegradation aacrjournals.org, drugbank.com, nih.gov
Bcr-AblChronic Myeloid LeukemiaDegradation drugbank.com, nih.gov
CDK4Cell Cycle RegulationDepletion, reduced levels aacrjournals.org, nih.gov, drugbank.com, nih.gov
LMNB1Autosomal Dominant LeukodystrophyReduced levels nih.gov
TRKAAcute Myeloid Leukemia, CMLInhibition of activation mdpi.com
TGF-β Receptors (TβRI/TβRII)Pulmonary FibrosisEnhanced degradation researchgate.net

Optimization of Therapeutic Protocols and Combination Rationales for Alvespimycin-Based Strategies

A significant area of ongoing research is the optimization of treatment protocols and the development of rational combination therapies involving Alvespimycin to enhance its therapeutic efficacy.

In HER2-positive metastatic breast cancer, a phase I clinical trial investigating Alvespimycin in combination with trastuzumab demonstrated that the combination is safe and has antitumor activity in patients with refractory disease. aacrjournals.org Preclinical data supported this combination, showing superior antitumor activity compared to either agent alone. aacrjournals.org Another phase 2 trial was initiated to evaluate Alvespimycin as a single agent in the same patient population. biospace.com

In human osteosarcoma models, combining Alvespimycin with the telomerase inhibitor imetelstat (B1513024) resulted in more potent inhibition of telomerase activity, greater telomere shortening, and increased apoptosis compared to either drug alone. nih.gov This suggests that dual targeting of Hsp90 and telomerase could be a promising strategy. nih.gov

A novel approach for treating pulmonary fibrosis involves the combination of Alvespimycin with oleuropein (B1677263), a proteasome activator. researchgate.net This dual therapy was found to significantly inhibit the pro-fibrotic TGF-β/SMAD2/3 signaling pathway, leading to improved lung structure and function in a rat model. researchgate.net The proposed mechanism is the enhanced degradation of TGF-β receptors. researchgate.net

Table 2 highlights key combination strategies involving Alvespimycin.

Combination Agent Disease Context Observed Outcome Reference(s)
TrastuzumabHER2-Positive Metastatic Breast CancerSafe, tolerable, and showed antitumor activity in refractory patients. aacrjournals.org
ImetelstatHuman OsteosarcomaEnhanced telomerase inhibition, increased DNA damage and apoptosis. nih.gov
OleuropeinPulmonary FibrosisImproved lung structure and function, inhibition of TGF-β signaling. researchgate.net
PaclitaxelSolid TumorsInvestigated in a Phase 1 trial to establish safety and pharmacokinetics. biospace.com
BortezomibMyelomaMentioned as a successful combination strategy for HSP90 inhibitors in clinical trials. nih.gov

Exploration of Novel Disease Indications for Alvespimycin Beyond Oncology

While initially developed as an anti-cancer agent, the therapeutic potential of Alvespimycin is being explored in a variety of non-oncological diseases. bpsbioscience.com

Neurodegenerative Diseases: Research has pointed to the neuroprotective effects of Alvespimycin. A computational approach identified it as a potential therapeutic for Parkinson's disease, with experimental validation showing it can protect against neurotoxicity in cellular models. nih.gov It has also been shown to be effective in preclinical models of other neurodegenerative conditions like spinal and bulbar muscular atrophy (SBMA) and autosomal dominant leukodystrophy (ADLD). nih.govoup.com Hsp90 inhibitors, in general, have demonstrated benefits in preclinical studies of Huntington's, Parkinson's, and Alzheimer's diseases by reducing misfolded proteins. alzdiscovery.org

Inflammatory and Fibrotic Diseases: Alvespimycin has shown potential in treating inflammatory conditions. It can suppress inflammation by interfering with the NF-κB signaling pathway. bpsbioscience.com In a model of lipopolysaccharide (LPS)-induced liver injury, Hsp90 inhibition was found to prevent liver damage by decreasing the production of pro-inflammatory cytokines. nih.gov For pulmonary fibrosis, a combination therapy including Alvespimycin demonstrated significant anti-fibrotic effects. researchgate.net

Diabetic Complications: A recent study identified Alvespimycin as a novel therapeutic agent for diabetic kidney disease (DKD). researchgate.netnih.gov Through a chemical screening process, it was found to ameliorate the progression of DKD in diabetic rats by suppressing the inflammatory actions mediated by extracellular vesicles (EVs). researchgate.netnih.govnih.gov This effect appeared to be specific to Alvespimycin compared to other Hsp90 inhibitors. researchgate.netnih.gov

Infectious Diseases: The role of Hsp90 in viral replication and the life cycle of intracellular parasites suggests that inhibitors like Alvespimycin could have applications as anti-infective agents. rsc.org

Development of Next-Generation Alvespimycin Analogs and Derivatives with Enhanced Profiles

Alvespimycin itself is a second-generation Hsp90 inhibitor, developed as a more water-soluble and less toxic analog of tanespimycin (B1681923) (17-AAG). drugbank.comrsc.org The development of Hsp90 inhibitors has progressed from first-generation natural product derivatives to second and third-generation synthetic small molecules with improved pharmacokinetic profiles. oncotarget.com While the clinical development of Alvespimycin was halted, it provided crucial proof-of-concept for Hsp90 as a cancer therapy target. nih.gov The knowledge gained from Alvespimycin is informing the design of new analogs with even better properties. The goal is to create compounds with greater potency, selectivity, and an improved safety profile. oncotarget.com Many second-generation Hsp90 inhibitors with more potent antitumor effects and lacking the hepatotoxicity of geldanamycin (B1684428) derivatives are currently under clinical investigation. aacrjournals.org

Refinement of Predictive and Prognostic Biomarkers for Alvespimycin Responsiveness

A critical aspect of optimizing Hsp90 inhibitor therapy is the identification of biomarkers that can predict which patients are most likely to respond. nih.gov Research has confirmed that HER2 status is a strong biomarker for sensitivity to Hsp90 inhibitors in breast cancer. asco.org Other potential biomarkers that warrant further investigation include ER and EGFR. asco.org

Proteomic studies in lung adenocarcinoma have aimed to identify protein profiles associated with sensitivity or resistance to Hsp90 inhibitors. nih.govnih.govresearchgate.net For geldanamycin derivatives like Alvespimycin, high basal levels of lactate (B86563) dehydrogenase B (LDHB) were correlated with sensitivity, while high levels of DNA topoisomerase 1 (TOP1) were associated with resistance. nih.govresearchgate.net Additionally, resistance to Hsp90 inhibition has been linked to the p53 pathway. nih.govresearchgate.net

The induction of Hsp70 is a well-characterized pharmacodynamic biomarker of Hsp90 inhibition. aacrjournals.orgnih.gov In clinical trials, Hsp70 induction in peripheral blood mononuclear cells and tumor samples has been used to confirm target engagement. aacrjournals.orgnih.gov However, the correlation between client protein degradation in peripheral blood lymphocytes and clinical response has been inconsistent, highlighting the need for tumor-specific biomarker assessment. aacrjournals.org

Integration of Systems Biology and Artificial Intelligence Approaches in Alvespimycin Drug Development

Systems biology and artificial intelligence (AI) are playing an increasingly important role in the development and repositioning of drugs like Alvespimycin. Computational methods have been successfully used to identify Alvespimycin as a potential neuroprotective agent for Parkinson's disease by analyzing gene expression signatures. nih.gov

AI and machine learning (ML) are also being employed for the de novo design of novel Hsp90 inhibitors. silicoscientia.comresearchgate.net These approaches use known inhibitor structures to generate new molecules with potentially improved properties. researchgate.net The generated compounds are then assessed for their pharmacokinetic properties and binding affinities using computational tools. silicoscientia.comresearchgate.net

Q & A

Q. What is the mechanistic basis of Alvespimycin’s anticancer activity?

Alvespimycin (17-DMAG) inhibits heat shock protein 90 (HSP90), a molecular chaperone critical for stabilizing oncogenic client proteins. By disrupting HSP90 function, it promotes proteasomal degradation of these clients, leading to cell cycle arrest and apoptosis in cancer cells. Methodologically, validating HSP90 inhibition involves assays like Western blotting to assess client protein levels (e.g., HER2, AKT) and cellular viability assays (e.g., MTT) to correlate target modulation with cytotoxicity .

Q. What key pharmacokinetic parameters should be prioritized in preclinical studies of Alvespimycin?

Preclinical studies should focus on plasma half-life, tissue distribution, and clearance rates. For example, physiologically based pharmacokinetic (PBPK) models constructed from murine data can extrapolate human pharmacokinetics by incorporating species-specific physiological parameters (e.g., organ weights, blood flow rates). This approach successfully predicted Alvespimycin’s human plasma concentration-time profiles, enabling optimized dosing regimens for clinical trials .

Q. How were safety and efficacy endpoints defined in early-phase Alvespimycin trials?

Phase I trials (e.g., PH1/102) employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD). Efficacy was assessed via RECIST criteria, with endpoints including objective response rate (ORR) and progression-free survival (PFS). Safety monitoring included adverse event grading (CTCAE v4.0) and liver function tests, identifying dose-limiting toxicities like corneal abrasions and hepatic enzyme elevation .

Advanced Research Questions

Q. How can PBPK modeling address interspecies variability in Alvespimycin pharmacokinetics?

PBPK models integrate in vitro parameters (e.g., plasma protein binding, metabolic stability) and in vivo preclinical data to simulate human pharmacokinetics. For Alvespimycin, murine-derived models were scaled to humans by adjusting physiological parameters (e.g., liver volume, blood flow), achieving >90% accuracy in predicting clinical AUC and Cmax. Researchers should validate models using clinical trial data and refine them iteratively to account for population variability .

Q. What statistical methods reconcile contradictory efficacy outcomes in Alvespimycin trials?

In the PH1/102 trial, partial responses (PR) and stable disease (SD) were observed in subsets of patients. Bayesian hierarchical models can analyze heterogeneous responses by incorporating covariates like tumor mutational status or prior therapy. For example, subgroup analyses stratified by HSP90 client protein expression (e.g., via IHC) may identify predictive biomarkers, improving patient selection .

Q. How should researchers design combination trials for Alvespimycin to mitigate toxicity?

Rational combination strategies require mechanistic synergy and non-overlapping toxicity profiles. Preclinical screens (e.g., synthetic lethality assays) can identify partners like proteasome inhibitors or kinase inhibitors. Clinically, staggered dosing (e.g., Alvespimycin on Day 1, partner drug on Day 2) reduces cumulative toxicity. Phase Ib trials should employ adaptive designs to optimize schedules while monitoring pharmacodynamic biomarkers (e.g., HSP70 induction) .

Data Contradictions and Analytical Frameworks

Q. How do conflicting preclinical and clinical efficacy data inform Alvespimycin’s development?

While Alvespimycin showed tumor regression in xenograft models, clinical trials reported limited ORR (e.g., 5% PR in PH1/102). Researchers should apply translational frameworks like the Pharmacological Audit Trail (PhAT), which systematically evaluates drug exposure, target engagement, and pathway modulation across species. Discrepancies may arise from differences in tumor microenvironment or HSP90 isoform expression, necessitating comparative transcriptomic analyses .

Q. What experimental controls are critical for validating Alvespimycin’s off-target effects?

Use isogenic cell lines (e.g., CRISPR-edited HSP90 knockdown) to distinguish on-target vs. off-target effects. Additionally, include HSP90 inhibitors with divergent chemical scaffolds (e.g., Ganetespib) as comparators. In in vivo studies, vehicle controls and toxicity rescue experiments (e.g., co-administration of hepatoprotectants) clarify mechanism-specific adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydrogeldanamycin
Reactant of Route 2
4,5-Dihydrogeldanamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.